10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
The compound 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine features a complex tricyclic core with sulfur and nitrogen atoms, a 4-bromobenzenesulfonyl group, and a 3-(methylsulfanyl)phenylamine substituent.
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN5O2S3/c1-29-14-4-2-3-13(11-14)22-18-17-16(9-10-30-17)26-19(23-18)20(24-25-26)31(27,28)15-7-5-12(21)6-8-15/h2-11H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNTXGRFSGUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the bromobenzenesulfonyl group: This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Introduction of the methylsulfanylphenyl group: This step involves the reaction of a suitable phenyl derivative with a methylsulfanyl group under specific conditions.
Construction of the tetraazatricyclo framework: This complex structure is typically formed through a series of cyclization reactions involving nitrogen-containing precursors.
Chemical Reactions Analysis
10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Compounds with similar structures have been explored for their anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
- Case Study: Anticancer Activity
A study demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the bromobenzenesulfonyl moiety may enhance this activity by improving bioavailability and selectivity towards cancer cells .
Organic Synthesis
The compound can serve as a versatile building block in synthetic organic chemistry. Its reactive functional groups allow it to participate in various coupling reactions such as Suzuki and Heck reactions.
- Case Study: Coupling Reactions
Research has shown that halo-substituted benzenesulfonyls can effectively participate in palladium-catalyzed cross-coupling reactions. The bromine atom in the compound facilitates these reactions under mild conditions, leading to the formation of biaryl compounds .
Materials Science
Due to its unique electronic properties and structural stability, this compound may find applications in the development of advanced materials such as organic semiconductors or sensors.
- Case Study: Sensor Development
Studies indicate that compounds with similar tetraazatricyclo structures can be utilized in the fabrication of chemical sensors due to their high sensitivity to environmental changes .
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group and the methylsulfanylphenyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The tetraazatricyclo framework may also play a role in stabilizing these interactions and enhancing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Electronic Similarities
The principle of isovalency (similar electronic and structural features leading to comparable properties) underpins comparisons with analogs . Key analogs include:
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine ():
- Differences : 4-methylbenzenesulfonyl (electron-donating methyl) vs. 4-bromobenzenesulfonyl (electron-withdrawing bromine); 4-ethoxyphenylamine (polar) vs. 3-(methylsulfanyl)phenylamine (lipophilic).
- Impact : Reduced electron-withdrawing effects may decrease binding affinity but improve solubility .
10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine ():
Data Table: Comparative Analysis
Research Findings and Implications
Biological Activity
The compound 10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetraazatricyclo framework and various functional groups that may contribute to its biological activity. The presence of the bromobenzenesulfonyl group and the methylsulfanyl group are particularly noteworthy as they may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have exhibited significant antimicrobial properties. For instance, derivatives of sulfonyl-substituted phenyl compounds have shown potent antibacterial activity against various strains of bacteria such as MRSA, E. coli, and K. pneumoniae .
In a comparative study of related compounds, certain derivatives demonstrated minimal inhibitory concentrations (MIC) ranging from 0.1 to 1 µg/mL against resistant bacterial strains . This suggests that the target compound may also possess similar or enhanced antibacterial properties due to its structural characteristics.
Anti-inflammatory Activity
The anti-inflammatory effects of sulfonamide derivatives have been well-documented in the literature. For example, compounds similar to the target molecule have been shown to selectively inhibit cyclooxygenase-2 (COX-2) with high efficacy . In vitro assays indicated that some derivatives displayed IC50 values as low as 0.1 µM for COX-2 inhibition while maintaining selectivity over COX-1 .
The anti-inflammatory mechanism is believed to involve the inhibition of prostaglandin synthesis through COX-2 pathways, which is crucial for managing inflammatory responses in various conditions.
The proposed mechanism of action for the compound involves multiple pathways:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes like COX-2 through hydrophobic interactions.
- Antibacterial Mechanism : The presence of electron-withdrawing groups such as bromine likely increases the electron density on the nitrogen atoms in the structure, enhancing interaction with bacterial cell walls .
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate their biological activities:
- Antimicrobial Efficacy : A study evaluating a series of thiosemicarbazides found that bromophenyl derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The results indicated a correlation between structural modifications and increased potency.
- Inflammatory Response Modulation : In vivo studies demonstrated that certain sulfonamide derivatives reduced inflammation significantly in animal models compared to standard drugs like indomethacin . These findings highlight the potential for developing new anti-inflammatory agents based on the target compound's structure.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
